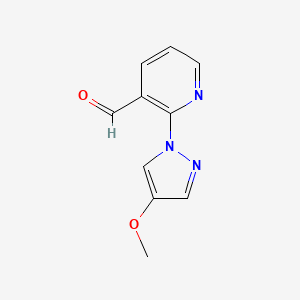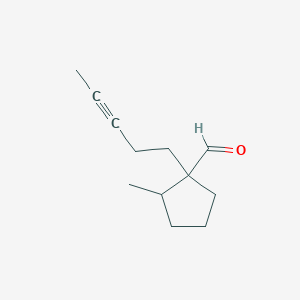
(Pentan-3-yl)(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentan-3-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C13H21N It is a derivative of phenylethylamine, featuring a pentan-3-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(Pentan-3-yl)(1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with pentan-3-ylamine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or a similar hydrogenation catalyst .
Another method involves the Leuckart reaction, where acetophenone is reacted with ammonium formate to produce the desired amine . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Pentan-3-yl)(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pentan-3-yl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Imines, oximes
Reduction: Saturated amines
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
(Pentan-3-yl)(1-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral resolving agent.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of (Pentan-3-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The compound may influence various biochemical pathways, including those involved in neurotransmission and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simpler analog with a similar structure but lacking the pentan-3-yl group.
Amphetamine: A well-known stimulant with a phenylethylamine backbone and additional functional groups.
Methamphetamine: A potent central nervous system stimulant with structural similarities to phenylethylamine.
Uniqueness
(Pentan-3-yl)(1-phenylethyl)amine is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(1-phenylethyl)pentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3 |
InChI Key |
LYNMSGXKHJLNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)


![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)
![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)



![3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13276339.png)

![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
![5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13276375.png)
amine](/img/structure/B13276379.png)
